molecular formula C10H14N2 B056575 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine CAS No. 107393-73-7

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine

Cat. No.: B056575
CAS No.: 107393-73-7
M. Wt: 162.23 g/mol
InChI Key: LOXPKSAIAHLVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

It is known that this compound is a metabolite of Lorcaserin , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolic pathways of Lorcaserin.

Cellular Effects

Given its relationship to Lorcaserin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Lorcaserin .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to be a metabolite of Lorcaserin , suggesting that it may be involved in similar metabolic pathways.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXPKSAIAHLVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546777
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107393-73-7
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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